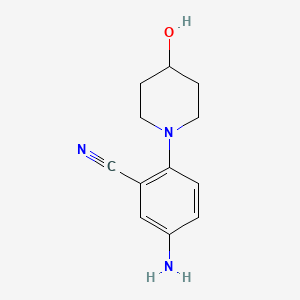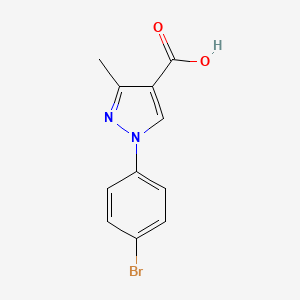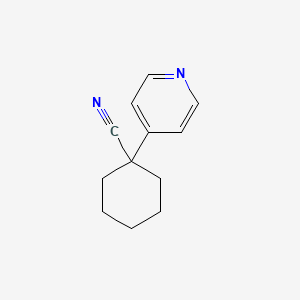
Methyl 3-(3-bromo-4-methoxyphenyl)propanoate
Descripción general
Descripción
“Methyl 3-(3-bromo-4-methoxyphenyl)propanoate” is a chemical compound with the molecular formula C11H13BrO3 . Its average mass is 273.123 Da and its monoisotopic mass is 272.004791 Da .
Molecular Structure Analysis
The molecular structure of “Methyl 3-(3-bromo-4-methoxyphenyl)propanoate” consists of a methyl ester group attached to a bromo-methoxyphenyl group . The presence of the bromine atom suggests that this compound could be used as a precursor in reactions involving nucleophilic aromatic substitution.Physical And Chemical Properties Analysis
“Methyl 3-(3-bromo-4-methoxyphenyl)propanoate” has an average mass of 273.123 Da and a monoisotopic mass of 272.004791 Da . More detailed physical and chemical properties were not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Techniques : Methyl 3-(3-bromo-4-methoxyphenyl)propanoate has been utilized in various synthetic procedures. For example, its derivatives were synthesized from related bromo and methoxyphenyl compounds, demonstrating methods with high yields and confirming compound structures using technologies like IR, NMR, and MS (Tan Bin, 2011).
Application in Organic Synthesis : The compound plays a role in the synthesis of other complex molecules. For instance, its use in the Fries rearrangement process to create acylcoumarins highlights its importance in organic chemistry and pharmaceutical synthesis (N. Cairns, L. Harwood, David Phillip Astles, 1992).
Biological and Medicinal Applications
Antibacterial Properties : Some derivatives of Methyl 3-(3-bromo-4-methoxyphenyl)propanoate have shown potential antibacterial activity. For example, bromophenol derivatives isolated from red algae, closely related to Methyl 3-(3-bromo-4-methoxyphenyl)propanoate, demonstrated moderate antibacterial effects (N. Xu, Xiaoli Fan, et al., 2003).
Potential in Cancer Research : Although not directly linked to Methyl 3-(3-bromo-4-methoxyphenyl)propanoate, closely related compounds have been evaluated for their efficacy against human cancer cell lines, indicating a potential area for further research involving similar compounds (Jielu Zhao, Xiao Fan, et al., 2004).
Propiedades
IUPAC Name |
methyl 3-(3-bromo-4-methoxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-14-10-5-3-8(7-9(10)12)4-6-11(13)15-2/h3,5,7H,4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFIDTZFPOVCCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-bromo-4-methoxyphenyl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetic acid [2-[[(6,6-dimethoxy-3-oxo-1-cyclohexa-1,4-dienyl)amino]-oxomethyl]phenyl] ester](/img/structure/B3257317.png)
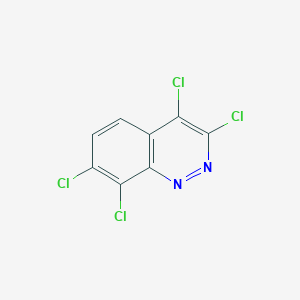
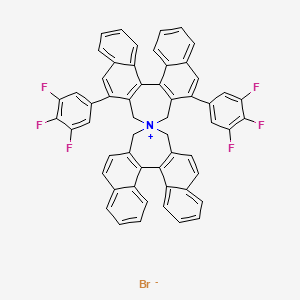
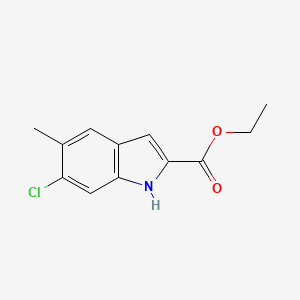
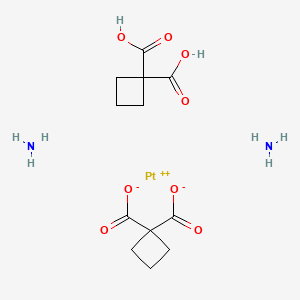
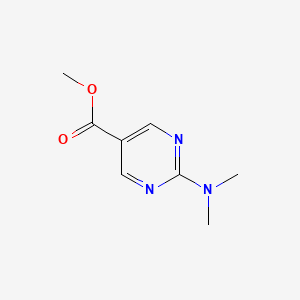
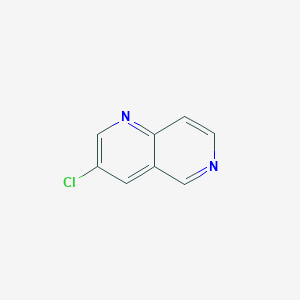
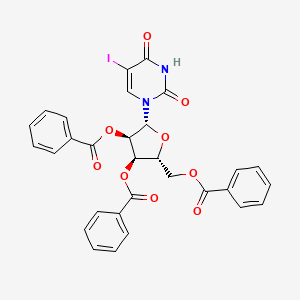
![3-(4-chlorophenyl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3257360.png)
![N-[(2-diphenylphosphanylphenyl)methyl]-1-[2-[(2-diphenylphosphanylphenyl)methylamino]naphthalen-1-yl]naphthalen-2-amine](/img/structure/B3257370.png)
